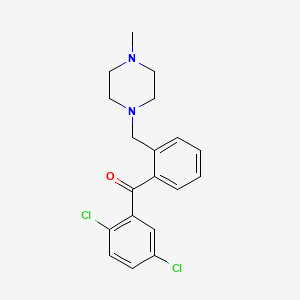

2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

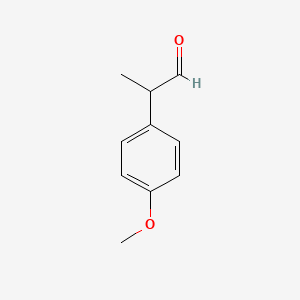

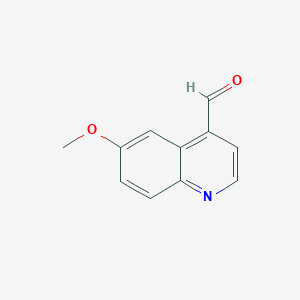

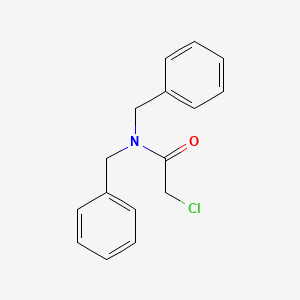

2,5-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20Cl2N2O . It has a molecular weight of 363.29 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H20Cl2N2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-12-15(20)6-7-18(17)21/h2-7,12H,8-11,13H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 363.29 and a density of 1.257g/cm3 . The boiling point is 501.7ºC at 760 mmHg . Unfortunately, the melting point is not available .科学的研究の応用

Polymer Synthesis and Properties

Research by Ghassemi and McGrath (2004) delves into the synthesis of high molecular weight poly(2,5-benzophenone) derivatives, achieved through nickel-catalyzed coupling polymerization of 2,5-dichloro-4′-substituted benzophenones. These polymers, known for their organosolubility and lack of crystallinity, exhibit high thermal stability with temperatures of 5% weight loss exceeding 480 °C. Notably, the sulfonation of these polymers, using concentrated or fuming sulfuric acid, introduces sulfonic acid moieties, enhancing their ion exchange capacities, water absorption capacities, and proton conductivities (Ghassemi & Mcgrath, 2004).

Environmental Impact and Detection

Zhang et al. (2011) conducted a study on the occurrence of benzophenones and benzotriazoles in the environment, particularly in sediment and sewage sludge. They used advanced methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the determination of these compounds. Their research highlights the environmental presence and profiles of various UV filters including benzophenones, thus indicating the widespread environmental impact of these compounds (Zhang et al., 2011).

Photochemical Reactions and Derivatives

Faragher and Gilchrist (1976) explored the generation of naphthalene derivatives from 2-(bromomethyl)benzophenone by heating it with olefinic or acetylenic dienophiles. They proposed a mechanism involving the generation of 1-phenylisobenzofuran, followed by cycloaddition and aromatization processes. This research sheds light on the complex photochemical reactions and potential applications of benzophenone derivatives in synthesizing various organic compounds (Faragher & Gilchrist, 1976).

作用機序

Safety and Hazards

特性

IUPAC Name |

(2,5-dichlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-12-15(20)6-7-18(17)21/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYXSCHPVLANDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643896 |

Source

|

| Record name | (2,5-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-36-2 |

Source

|

| Record name | Methanone, (2,5-dichlorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1360407.png)

![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360408.png)

![n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360416.png)